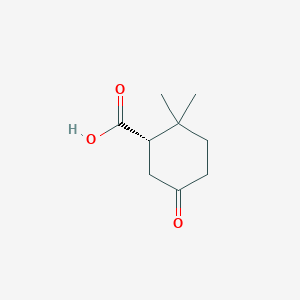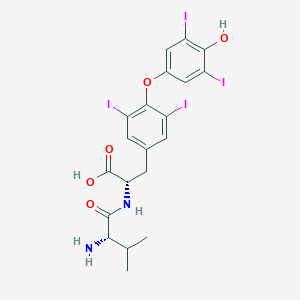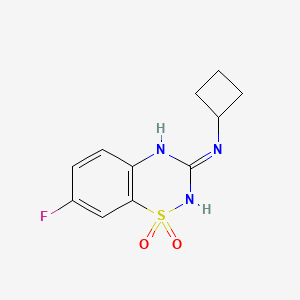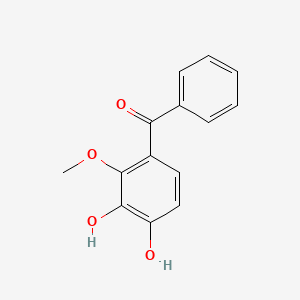![molecular formula C14H14BrNO3 B12565036 2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid CAS No. 188893-41-6](/img/structure/B12565036.png)
2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C14H16BrNO3 It is characterized by the presence of a bromophenyl group attached to a carbamoyl moiety, which is further connected to a cyclohexene ring bearing a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid typically involves the reaction of 4-bromoaniline with cyclohex-1-ene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then subjected to further purification steps to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-1-ene-1,2-dicarboxylic acid, while reduction could produce cyclohex-1-ene-1-carboxamide.
Aplicaciones Científicas De Investigación
2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Chlorophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid
- 2-[(4-Methylphenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid
- 2-[(4-Fluorophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid
Uniqueness
2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens or substituents. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
188893-41-6 |
|---|---|
Fórmula molecular |
C14H14BrNO3 |
Peso molecular |
324.17 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)carbamoyl]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H14BrNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8H,1-4H2,(H,16,17)(H,18,19) |
Clave InChI |
QSPVIXCACDVOPO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(C1)C(=O)NC2=CC=C(C=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)


![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)
![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)






![{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone]](/img/structure/B12565003.png)
![5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole](/img/structure/B12565012.png)
![2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine](/img/structure/B12565018.png)
